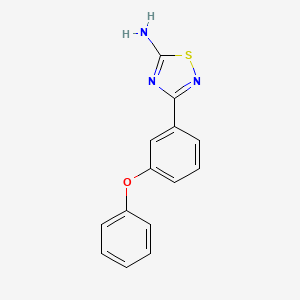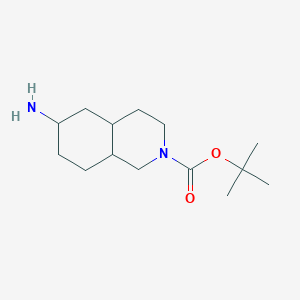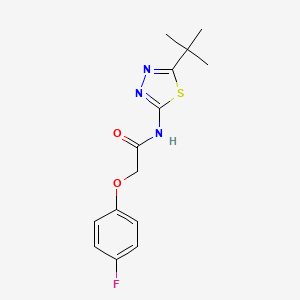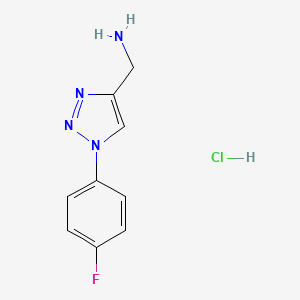![molecular formula C20H18F2N2O2S B2614465 2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 923685-05-6](/img/structure/B2614465.png)
2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a thiazole ring, two fluorophenyl groups, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Attached to this ring is a 4-fluorophenyl group and an acetamide group . The presence of multiple aromatic rings and heteroatoms suggests that this compound could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the presence of the thiazole ring, the fluorophenyl groups, and the acetamide group, as well as the overall size and shape of the molecule .Scientific Research Applications
PPAR Agonist Activity
The compound exhibits potent agonist activity toward three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARs, this compound may have therapeutic implications for metabolic disorders, cardiovascular diseases, and even cancer .
Anti-Inflammatory Effects
Due to its PPARγ agonist activity, this compound could potentially modulate inflammatory responses. PPARγ activation is associated with reduced inflammation and improved insulin sensitivity. Researchers are exploring its use in conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis .
Metabolic Syndrome and Diabetes
Given its triple-acting PPAR profile, this compound might be valuable in managing metabolic syndrome and type 2 diabetes. PPARα activation improves lipid metabolism, while PPARγ enhances insulin sensitivity. PPARδ plays a role in fatty acid oxidation. Combining these effects could address multiple aspects of metabolic dysfunction .
Cardiovascular Health
PPAR agonists have been investigated for their potential cardiovascular benefits. By regulating lipid levels, reducing inflammation, and improving endothelial function, this compound could contribute to preventing or treating cardiovascular diseases such as atherosclerosis and hypertension .
Cancer Research
PPARγ agonists have shown promise in cancer research. They can inhibit cell proliferation, induce apoptosis, and suppress tumor growth. This compound’s triple-acting profile might offer advantages in targeting various cancer types, although further studies are needed .
Neurodegenerative Disorders
Emerging evidence suggests that PPAR agonists could play a role in neuroprotection. By modulating inflammation and oxidative stress, they may mitigate neurodegenerative conditions like Alzheimer’s and Parkinson’s disease. Investigating this compound’s effects on neuronal health is an exciting avenue .
Future Directions
Future research on this compound could involve detailed studies of its synthesis, chemical reactions, mechanism of action in biological systems, and physical and chemical properties. Such studies could provide valuable information on the potential uses of this compound in various fields, including medicine and materials science .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c1-13-18(27-20(24-13)14-6-8-15(21)9-7-14)10-11-23-19(25)12-26-17-5-3-2-4-16(17)22/h2-9H,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPWEKVBRJRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)
![6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2614388.png)

![N-{[3-(4-fluorobenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2614392.png)


![N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2614397.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
![2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2614401.png)
amino}acetamide](/img/structure/B2614403.png)

